molecular formula C16H14ClN3O4S B2623328 4-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946340-31-4

4-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Katalognummer B2623328
CAS-Nummer: 946340-31-4
Molekulargewicht: 379.82
InChI-Schlüssel: OSLGXJXBHUWTRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as GSK-J4 and has been found to have a variety of biochemical and physiological effects. In

Wirkmechanismus

GSK-J4 inhibits the activity of JMJD3 and UTX by binding to the active site of these enzymes. This binding prevents the enzymes from removing methyl groups from histone H3 lysine 27 (H3K27), leading to an increase in the levels of H3K27me3.
Biochemical and Physiological Effects
The increased levels of H3K27me3 resulting from GSK-J4 treatment have been found to have a variety of biochemical and physiological effects. In cancer cells, GSK-J4 treatment has been found to inhibit the expression of oncogenes and induce apoptosis. GSK-J4 has also been found to inhibit the differentiation of Th17 cells, leading to a decrease in the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of GSK-J4 is its specificity for JMJD3 and UTX. This specificity allows for the selective inhibition of these enzymes without affecting other histone demethylases. However, GSK-J4 has been found to have limited solubility in water, which can make it difficult to work with in lab experiments.

Zukünftige Richtungen

There are several future directions for research on GSK-J4. One area of research is in the development of more soluble analogs of GSK-J4 that can be more easily used in lab experiments. Another area of research is in the exploration of the potential therapeutic uses of GSK-J4 in the treatment of cancer and inflammatory diseases. Finally, further research is needed to fully understand the role of JMJD3 and UTX in epigenetic regulation and their potential as therapeutic targets.

Synthesemethoden

The synthesis of GSK-J4 involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(2-hydroxyethyl)ethylenediamine, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid and 6-chloropyridazine-3-carboxylic acid. The final product is then purified through column chromatography to obtain pure GSK-J4.

Wissenschaftliche Forschungsanwendungen

GSK-J4 has been extensively studied for its potential use in scientific research. One of the primary areas of research has been in the field of epigenetics, where GSK-J4 has been found to inhibit the activity of the histone demethylase JMJD3. This inhibition leads to an increase in the levels of H3K27me3, a histone modification associated with gene repression. GSK-J4 has also been found to inhibit the activity of UTX, another histone demethylase, leading to an increase in H3K27me3 levels.

Eigenschaften

IUPAC Name

4-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-12-3-5-13(6-4-12)25(22,23)18-9-10-20-16(21)8-7-14(19-20)15-2-1-11-24-15/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLGXJXBHUWTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.